雷贝拉唑-d3 钠盐

描述

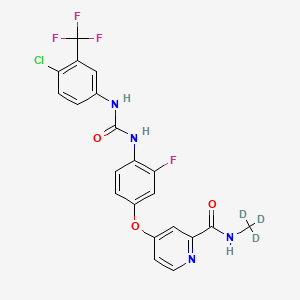

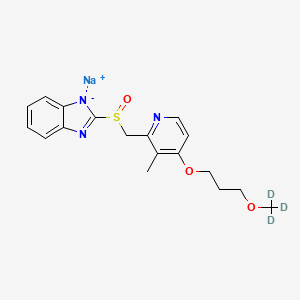

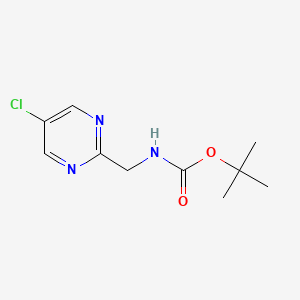

Rabeprazole-d3 Sodium Salt is a deuterated form of Rabeprazole Sodium, a proton pump inhibitor used to reduce stomach acid production. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Rabeprazole, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.

科学研究应用

Rabeprazole-d3 Sodium Salt is widely used in scientific research for:

Pharmacokinetic Studies: The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry.

Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Used to study interactions with other drugs and their effects on the pharmacokinetics of Rabeprazole.

Analytical Chemistry: Used as an internal standard in quantitative analysis.

作用机制

Target of Action

Rabeprazole-d3 Sodium Salt, commonly known as Rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cells . This enzyme system plays a crucial role in the final stage of gastric acid secretion .

Mode of Action

Rabeprazole is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . It works by inhibiting the H+/K+ ATPase enzyme system . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner . The pKa of Rabeprazole is around 5.0, meaning it doesn’t require a lot of acid to activate .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme system, Rabeprazole blocks the final step of gastric acid secretion . This action disrupts the biochemical pathway responsible for the production of gastric acid, thereby reducing the amount of acid produced in the stomach .

Pharmacokinetics

Rabeprazole is well absorbed orally, with a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life of Rabeprazole is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole leads to a decrease in stomach acidity . This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . It also provides symptomatic relief in the setting of gastroesophageal reflux disease (GERD), a condition characterized by prolonged exposure to gastric acid in the esophagus .

Action Environment

Rabeprazole is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The development of immediate-release tablets containing Rabeprazole as an inner core with an outer sodium bicarbonate layer has been explored to stabilize the active pharmaceutical ingredient at gastric pH .

生化分析

Biochemical Properties

Rabeprazole-d3 Sodium Salt plays a significant role in biochemical reactions. It inhibits the H+, K+ATPase of the coating gastric cells and dose-dependently suppresses basal and stimulated gastric acid secretion . The interactions with these enzymes and proteins are crucial for its function.

Cellular Effects

The effects of Rabeprazole-d3 Sodium Salt on various types of cells and cellular processes are primarily related to its influence on gastric acid secretion. By inhibiting the H+, K+ATPase of the gastric cells, it can significantly impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Rabeprazole-d3 Sodium Salt involves its transformation into an active sulphenamide form in the acidic environment of the parietal cells . This active form inhibits the H+, K+ATPase, suppressing gastric acid secretion .

Temporal Effects in Laboratory Settings

Current studies primarily focus on its immediate effects on gastric acid secretion .

Metabolic Pathways

Rabeprazole-d3 Sodium Salt is involved in the metabolic pathway related to the inhibition of gastric acid secretion

Subcellular Localization

Current understanding is primarily related to its activity in the parietal cells of the stomach .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Rabeprazole-d3 Sodium Salt involves the incorporation of deuterium atoms into the Rabeprazole molecule. The process typically starts with the synthesis of the deuterated intermediate, which is then converted into the final product. One common method involves the reaction of 2-mercapto-5-methoxybenzimidazole with 3-methoxypropyl bromide-d3 in the presence of a base to form the deuterated intermediate. This intermediate is then oxidized to form Rabeprazole-d3, which is subsequently converted to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods

Industrial production of Rabeprazole-d3 Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.

化学反应分析

Types of Reactions

Rabeprazole-d3 Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the molecule can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the molecule can be reduced to form amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: Also a proton pump inhibitor used to reduce stomach acid production.

Lansoprazole: Another compound in the same class with similar uses.

Uniqueness

Rabeprazole-d3 Sodium Salt is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly useful in pharmacokinetic and metabolism studies, where precise tracking of the compound is essential .

属性

IUPAC Name |

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676128 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216494-11-9 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

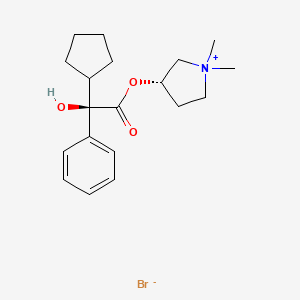

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)